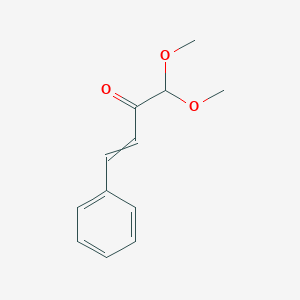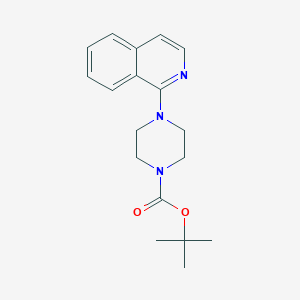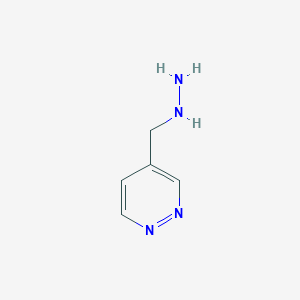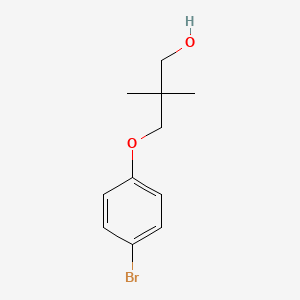
(S)-3,3-Difluorocyclopentanecarboxylic acid
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about its physical appearance (e.g., color, state of matter under standard conditions) and any distinctive odors or tastes .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would include a detailed description of the steps involved in the synthesis, including the specific reactions, the conditions under which they occur, and the yields of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes with other substances. This can provide information about the compound’s reactivity and stability, as well as its potential uses .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its acidity or basicity. These properties can be determined through a variety of laboratory experiments .Aplicaciones Científicas De Investigación
Fluorination Reagent in Organic Synthesis
(S)-3,3-Difluorocyclopentanecarboxylic acid and its derivatives are instrumental in organic synthesis. For example, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) has been developed as a fluorination reagent. It's useful in transforming various carboxylic acids to acyl fluorides under neutral conditions, demonstrating its potential in the synthesis of complex organic compounds (Wang et al., 2021).
Impact on Cellular Physiology
The amphipathic structure of perfluorinated acids, including this compound, suggests they may alter cellular physiology. Studies have indicated that these compounds can influence cell membrane potential and intracellular pH, as observed in human colon carcinoma HCT116 cells (Kleszczyński & Składanowski, 2009).
In Metal-Organic Frameworks
This compound can also play a role in the development of metal-organic frameworks. For instance, 3,5-pyrazoledicarboxylic acid reacts with lanthanide(III) nitrate salts to form lanthanide polymers with diverse framework structures. This reveals the potential for using such compounds in creating novel coordination polymers with various applications (Xia et al., 2007).
Environmental Degradation Studies
Environmental degradation studies of polyfluoroalkyl chemicals have highlighted the role of this compound and its analogs. These studies help understand the biodegradability and environmental impact of such compounds, which are commonly used in industrial and commercial applications (Liu & Avendaño, 2013).
Influence on Thyroid Hormone and Aryl Hydrocarbon Receptor
Investigations into the endocrine-disrupting potential of perfluoroalkyl acids reveal that these compounds can interfere with the function of the thyroid hormone and aryl hydrocarbon receptor. This has implications for understanding the health impact of such substances (Long, Ghisari, & Bonefeld‐Jørgensen, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S)-3,3-difluorocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLZFZGHXIZHFB-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@H]1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

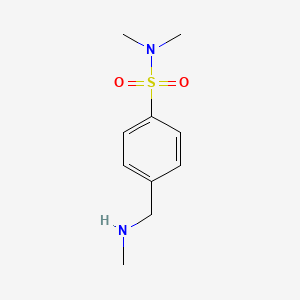
![1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone](/img/structure/B1396667.png)
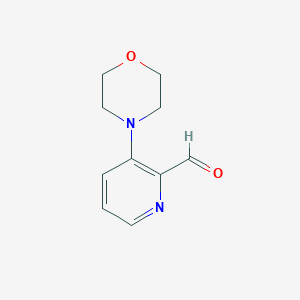
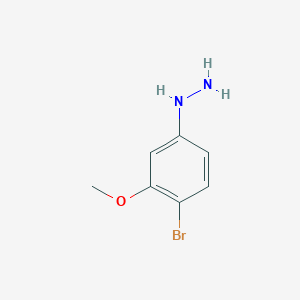
![Benzo[b]thiophen-6-ylmethanamine](/img/structure/B1396675.png)
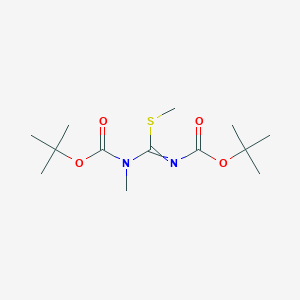
![[2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1396677.png)
